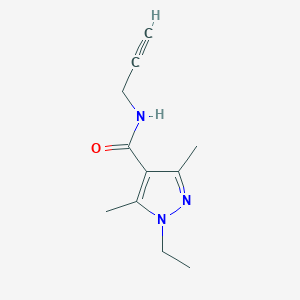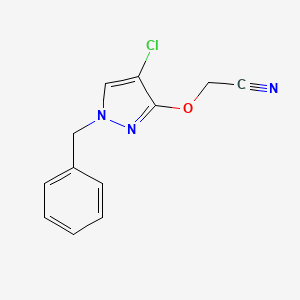
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with glyoxal under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: (4S,5R)-5-(Carboxymethyl)-4-isopropyloxazolidin-2-one.
Reduction: (4S,5R)-4-isopropyl-5-(hydroxymethyl)amino alcohol.
Substitution: (4S,5R)-5-(Alkoxymethyl)-4-isopropyloxazolidin-2-one.
Aplicaciones Científicas De Investigación
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another chiral compound with hydroxymethyl groups, used in the synthesis of nucleosides.
(4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A related compound with similar functional groups, used as an intermediate in the synthesis of vitamin C.
Uniqueness
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is unique due to its oxazolidinone ring structure and specific stereochemistry. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis, providing greater control over the stereochemical outcome of reactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(4S,5R)-5-(hydroxymethyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)11-7(10)8-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Clave InChI |
YZDIFSMHWDUGGV-WDSKDSINSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H](OC(=O)N1)CO |
SMILES canónico |
CC(C)C1C(OC(=O)N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)

![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)




![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)



![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)
![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)
